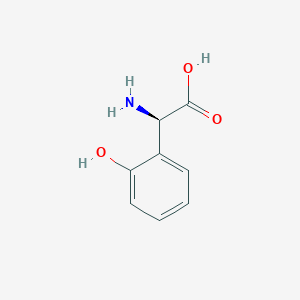![molecular formula C7H6ClN B066551 2-[(E)-2-Chloroethenyl]pyridine CAS No. 189350-81-0](/img/structure/B66551.png)
2-[(E)-2-Chloroethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-Chloroethenyl]pyridine, commonly known as Chlordimeform, is a chemical compound that belongs to the family of pyridines. It is a potent insecticide that has been widely used in the agricultural industry for controlling pests such as mites, aphids, and whiteflies. Chlordimeform was first synthesized in the 1960s and has since been used extensively due to its effectiveness in pest control. In
Aplicaciones Científicas De Investigación
Chlordimeform has been extensively studied for its insecticidal properties. It has been used in the agricultural industry to control pests such as mites, aphids, and whiteflies. Chlordimeform has also been studied for its potential use in the treatment of cancer. Studies have shown that Chlordimeform can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Chlordimeform has been studied for its potential use as a neuroprotective agent. Studies have shown that Chlordimeform can protect neurons from damage caused by oxidative stress.
Mecanismo De Acción
Chlordimeform works by inhibiting the activity of mitochondrial complex I, which is involved in the process of oxidative phosphorylation. This results in a decrease in the production of ATP, which is essential for the survival of cells. Chlordimeform also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine, which can lead to the paralysis of insects.
Biochemical and Physiological Effects:
Chlordimeform has been shown to have a wide range of biochemical and physiological effects. Studies have shown that Chlordimeform can cause oxidative stress, which can lead to the production of reactive oxygen species and the activation of apoptotic pathways. Additionally, Chlordimeform has been shown to have neurotoxic effects, which can lead to the disruption of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Chlordimeform in lab experiments is its effectiveness in controlling pests. Chlordimeform has been shown to be highly effective in controlling a wide range of pests, making it a valuable tool for researchers studying insect behavior and physiology. However, the use of Chlordimeform in lab experiments is limited by its potential toxicity. Chlordimeform has been shown to have neurotoxic effects, which can make it difficult to study the effects of Chlordimeform on neuronal function.
Direcciones Futuras
There are several future directions for the study of Chlordimeform. One potential direction is the study of the effects of Chlordimeform on cancer cells. Studies have shown that Chlordimeform can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Another potential direction is the study of the neuroprotective effects of Chlordimeform. Studies have shown that Chlordimeform can protect neurons from damage caused by oxidative stress, making it a potential candidate for the development of new neuroprotective agents. Finally, there is a need for further research into the potential toxicity of Chlordimeform. Studies have shown that Chlordimeform can have neurotoxic effects, making it important to understand the potential risks associated with its use.
Métodos De Síntesis
Chlordimeform can be synthesized through a two-step process. The first step involves the reaction of 2-chloroacrylonitrile with pyridine in the presence of a base such as sodium hydroxide. This results in the formation of 2-(2-chlorovinyl)pyridine. The second step involves the reaction of 2-(2-chlorovinyl)pyridine with dimethylformamide dimethyl acetal in the presence of a catalyst such as zinc chloride. This results in the formation of Chlordimeform.
Propiedades
Número CAS |
189350-81-0 |
|---|---|
Fórmula molecular |
C7H6ClN |
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
2-[(E)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |
Clave InChI |
OSWZSRURKWUJSC-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C/Cl |
SMILES |
C1=CC=NC(=C1)C=CCl |
SMILES canónico |
C1=CC=NC(=C1)C=CCl |
Sinónimos |
Pyridine, 2-(2-chloroethenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



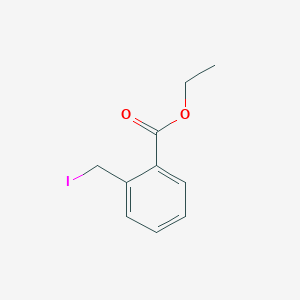
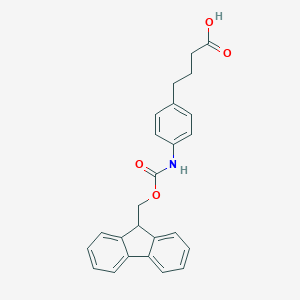
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
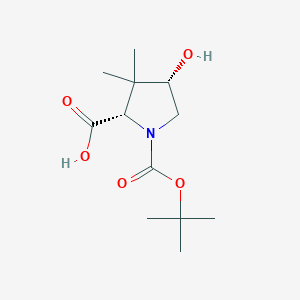
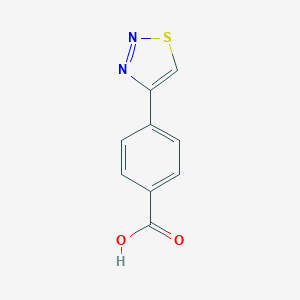
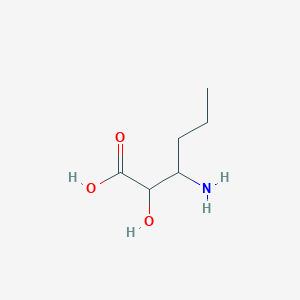

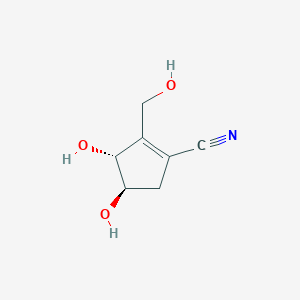
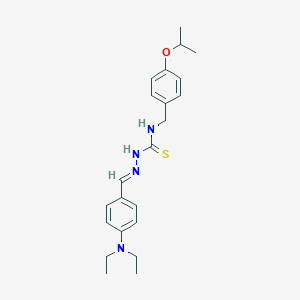
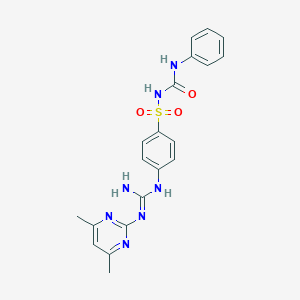

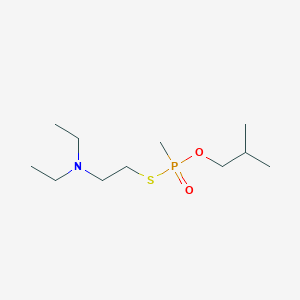
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
